molecular formula C10H11NO4 B1309966 (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene CAS No. 2815-67-0

(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene

Cat. No. B1309966
CAS RN: 2815-67-0
M. Wt: 209.2 g/mol
InChI Key: OFJZSDMKKDTNHZ-VOTSOKGWSA-N
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Description

(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene is a chemical compound synthesized through the condensation of 2,3-dimethoxybenzaldehyde with nitromethane. This reaction is facilitated by microwave irradiation and does not require a solvent, which may contribute to a more environmentally friendly and efficient synthesis process .

Synthesis Analysis

The synthesis of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene is achieved using a solvent-free microwave irradiation technique, which is a modern method known for reducing reaction times and improving yields. The absence of solvent in the reaction not only simplifies the purification process but also reduces the environmental impact of the synthesis. The trans configuration of the hydrogen atoms in the nitroalkenyl group is a notable feature of the synthesized compound .

Molecular Structure Analysis

The molecular structure of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene is characterized by a dihedral angle of 23.90° between the mean planes of the benzene ring and the nitroalkenyl group. This indicates a certain degree of conjugation and planarity in the molecule, which could influence its electronic properties and reactivity .

Chemical Reactions Analysis

While the specific chemical reactions of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene are not detailed in the provided papers, the presence of the nitrovinyl group suggests that it could participate in further chemical transformations. This functional group is known to be reactive and could potentially undergo addition reactions or serve as a precursor for more complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene are not extensively discussed in the provided papers. However, the molecular structure suggests that the compound could exhibit interesting optical and electronic properties due to the conjugated system and the electron-withdrawing nitro group. These properties could be further investigated using computational methods or spectroscopic techniques .

Scientific Research Applications

Overcharge Protection in Lithium-Ion Batteries

[(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene] has been studied for its role as a redox shuttle additive for overcharge protection in lithium-ion batteries. This application is crucial for enhancing battery safety and efficiency. The compound, alongside others in its class, was found to improve overcharging tolerance, demonstrating potential for widespread use in energy storage technologies (Ren Chun, 2012).

Synthesis of Novel Compounds via Heck Reaction

The Heck reaction has been employed to synthesize novel compounds involving (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene derivatives, highlighting the chemical's significance in organic synthesis. Such methodologies facilitate the creation of materials with potential applications in supramolecular chemistry, offering a pathway to develop new metal-organic frameworks and other complex molecular structures (Diego Alzate, J. Hinestroza, César A. Sierra, 2013).

Photoluminescent Properties for Optical Applications

Research into segmented oligo-polyphenylenevinylene copolymers incorporating derivatives of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene has revealed unique photoluminescent properties. These materials exhibit potential for use in optical devices due to their distinct fluorescence emission characteristics, which are tunable through molecular design. This application underscores the compound's relevance in developing advanced photonic materials (César A. Sierra, P. M. Lahti, 2004).

Chemical Defense Mechanisms in Millipedes

An interesting biological application of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene derivatives involves their role as chemical defense compounds in millipedes. These substances are part of the allomone mixtures produced by certain species to deter predators, highlighting the compound's significance beyond purely synthetic applications and into the realm of natural product chemistry and ecological interactions (Y. Kuwahara, T. Tanabe, Y. Asano, 2017).

properties

IUPAC Name

1,2-dimethoxy-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-5-3-4-8(10(9)15-2)6-7-11(12)13/h3-7H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJZSDMKKDTNHZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene

CAS RN

2815-67-0, 37630-20-9
Record name NSC184401
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184401
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Record name NSC93685
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Trans-2,3-dimethoxy-beta-nitrostyrene
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Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 2,3-Dimethoxy-benzaldehyde is reacted with nitromethane to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene
Reactant of Route 2
(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene

Citations

For This Compound
3
Citations
AS Kumar, S Ghosh, R Soundararajan, GN Mehta - Arkivoc, 2009 - arkat-usa.org
A concise route for the synthesis of (+/-)-latifine and (+/-)-cherylline dimethyl ethers is reported. The key steps involved are the Michael type addition of p-methoxybenzene magnesium …
Number of citations: 2 www.arkat-usa.org
SP Manolova, SN Atanasovaa, M Ghateb… - Indian Journal of …, 2015 - academia.edu
1, 2, 3, 4-Tetrahydroisoquinolines are an important class of synthetic and natural compounds, which display a broad range of medicinal activities. The 1, 2, 3, 4-tetrahydroisoquinoline …
Number of citations: 4 www.academia.edu
SP Manolov, SN Atanasova, M Ghate, II Ivanov - 2015 - nopr.niscpr.res.in
1,2,3,4-Tetrahydroisoquinolines are an important class of synthetic and natural compounds, which display a broad range of medicinal activities. The 1,2,3,4-tetrahydroisoquinoline …
Number of citations: 5 nopr.niscpr.res.in

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